2-methylhex-5-enenitrile
Overview
Description
2-methylhex-5-enenitrile is an organic compound with the molecular formula C7H11N and a molecular weight of 109.1689 g/mol . It is also known by its IUPAC name, 5-Hexenenitrile, 2-methyl- . This compound is characterized by the presence of a nitrile group (-CN) attached to a hexene chain with a methyl substitution at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylhex-5-enenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under specific conditions. One common method is the hydrocyanation of 2-methyl-1,5-hexadiene using hydrogen cyanide (HCN) in the presence of a catalyst such as nickel or palladium .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrocyanation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-methylhex-5-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2-methylhex-5-enenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals, fragrances, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methylhex-5-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles present .
Comparison with Similar Compounds
5-Hexenenitrile: Similar structure but without the methyl substitution.
2-Methyl-4-pentenenitrile: Similar nitrile group but with a different alkene chain length.
3-Methyl-5-hexenenitrile: Similar structure with the methyl group at a different position.
Uniqueness: 2-methylhex-5-enenitrile is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of the methyl group at the second position can affect the compound’s steric and electronic properties, making it distinct from other similar nitriles .
Properties
IUPAC Name |
2-methylhex-5-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-3-4-5-7(2)6-8/h3,7H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLQODBTEPJISE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337532 | |
Record name | 2-Methyl-5-hexenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30316-00-8 | |
Record name | 2-Methyl-5-hexenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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